molecular formula C10H14ClNO B6175447 rac-(1R,2R)-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, trans CAS No. 2503156-04-3

rac-(1R,2R)-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, trans

Cat. No.: B6175447
CAS No.: 2503156-04-3
M. Wt: 199.7
InChI Key:
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Description

rac-(1R,2R)-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, trans: is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications. The compound is often used in research due to its potential biological activities and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R)-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, trans typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-1-indanone.

    Reduction: The ketone group in 2-methoxy-1-indanone is reduced to form the corresponding alcohol.

    Amination: The alcohol is then converted to the amine through an amination reaction.

    Resolution: The racemic mixture is resolved to obtain the desired (1R,2R) enantiomer.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt form.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Hydrogenation catalysts (e.g., palladium on carbon), lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, thiols, or amines.

Major Products:

    Oxidation: The major products are typically the corresponding ketones or carboxylic acids.

    Reduction: The major products are the corresponding alcohols or amines.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemistry:

  • Used as a chiral building block in the synthesis of complex organic molecules.
  • Employed in asymmetric synthesis to produce enantiomerically pure compounds.

Biology:

  • Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine:

  • Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry:

  • Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, trans involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system in which it is used. The exact pathways and molecular targets can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to modulation of their activity.

Comparison with Similar Compounds

  • rac-(1R,2R)-2-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, trans
  • rac-[(1R,2R)-2-(4-Fluorobenzyl)cyclopentyl]amine hydrochloride

Comparison:

  • Structural Differences: The presence of different substituents (e.g., methoxy vs. methyl groups) can significantly alter the chemical and biological properties.
  • Biological Activity: Variations in substituents can lead to differences in receptor binding affinity and enzyme inhibition potency.
  • Synthetic Accessibility: Some compounds may be easier to synthesize or resolve into their enantiomers, affecting their practical use in research and industry.

Properties

CAS No.

2503156-04-3

Molecular Formula

C10H14ClNO

Molecular Weight

199.7

Purity

95

Origin of Product

United States

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